![molecular formula C16H10CrN5O7S B12885309 Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]- CAS No. 67352-35-6](/img/structure/B12885309.png)
Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]- is a complex organic compound that features a chromium ion coordinated with a sulfonated azo dye ligand. This compound is notable for its vibrant color and is often used in various industrial applications, including dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]- typically involves the following steps:
Azo Coupling Reaction: The initial step involves the diazotization of 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole, followed by coupling with 2-hydroxy-5-nitrobenzenesulfonic acid to form the azo dye.
Complexation with Chromium: The azo dye is then reacted with a chromium salt, such as chromium chloride, under controlled pH and temperature conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the azo coupling and complexation reactions are carried out sequentially. The process involves:
Diazotization: Conducted at low temperatures (0-5°C) to ensure the stability of the diazonium salt.
Coupling Reaction: Performed at slightly alkaline pH to facilitate the formation of the azo bond.
Chromium Complexation: Typically carried out at elevated temperatures (50-70°C) to ensure complete coordination of the chromium ion with the azo dye ligand.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted sulfonates.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a catalyst in organic synthesis, particularly in oxidation reactions.
Analytical Chemistry: Employed as a reagent for the detection and quantification of various metal ions.
Biology
Biomolecular Labeling: Utilized in the labeling of biomolecules due to its strong chromophoric properties.
Medicine
Pharmacological Studies: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Dyes and Pigments: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability.
Electronics: Applied in the manufacturing of organic electronic devices.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group can participate in electron transfer reactions, while the sulfonate group enhances solubility and reactivity. The chromium ion acts as a central coordination site, facilitating various catalytic and binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzenesulfonato(3-)]-
- Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]benzenesulfonato(3-)]-
Uniqueness
The unique combination of the azo dye ligand with the chromium ion in Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]- imparts distinct chemical and physical properties, such as enhanced stability, vibrant color, and specific reactivity patterns, making it particularly valuable in industrial and research applications.
Propiedades
Número CAS |
67352-35-6 |
|---|---|
Fórmula molecular |
C16H10CrN5O7S |
Peso molecular |
468.3 g/mol |
Nombre IUPAC |
chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate |
InChI |
InChI=1S/C16H13N5O7S.Cr/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;/h2-8H,1H3,(H3,17,18,19,22,23,26,27,28);/q;+3/p-3 |
Clave InChI |
NISQHFVUFSZZGU-UHFFFAOYSA-K |
SMILES canónico |
CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])[O-].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12885226.png)
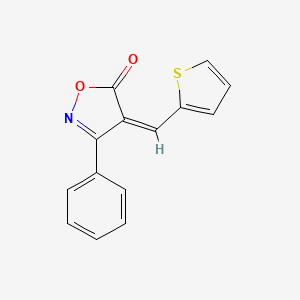
![3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12885251.png)

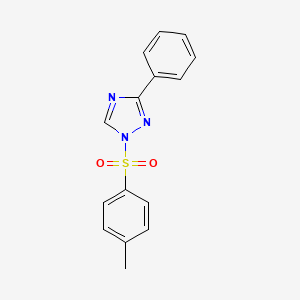
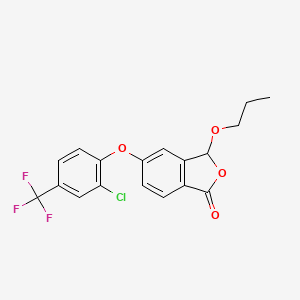
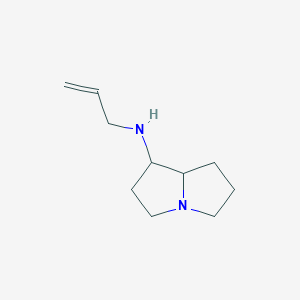
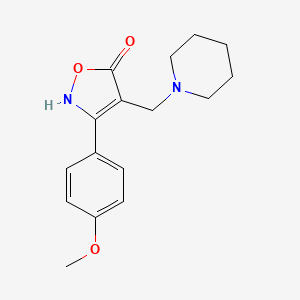
![4-{(E)-[(Quinolin-2-yl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B12885287.png)


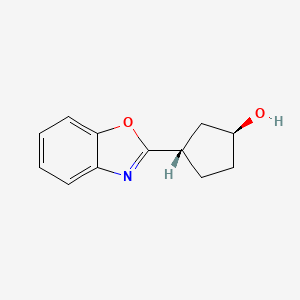
![4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B12885302.png)

